molecular formula C18H16N2O6S2 B2959413 N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide CAS No. 2034336-42-8

N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide

Cat. No.: B2959413
CAS No.: 2034336-42-8
M. Wt: 420.45
InChI Key: KYINBKOPNRSPGM-UHFFFAOYSA-N
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Description

N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide (CAS 2034336-42-8) is a synthetic organic compound with a molecular formula of C18H16N2O6S2 and a molecular weight of 420.5 g/mol . This complex molecule is built on a multifunctional heterocyclic scaffold, incorporating furan , thiophene , and benzo[d]oxazole rings in a single structure. The presence of these distinct pharmacophores makes it a compelling candidate for medicinal chemistry and drug discovery research. Heterocyclic compounds containing furan, thiophene, and oxazole rings are known to exhibit a wide spectrum of pharmacological properties and are frequently investigated as structural units in biologically active molecules . Specifically, the sulfonamide functional group is a classic pharmacophore found in many enzyme inhibitors and established therapeutic agents . Researchers may explore this compound as a novel scaffold for developing potential antimicrobial agents , given the documented utility of similar heterocyclic systems in this field . The structural complexity of the molecule also suggests potential for significant target selectivity and interaction with biological macromolecules. This product is intended for chemical and pharmaceutical research applications in laboratory settings only. Researchers are encouraged to conduct their own thorough investigations to elucidate this compound's specific mechanism of action, pharmacokinetic properties, and full range of potential biological activities. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]-3-methyl-2-oxo-1,3-benzoxazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O6S2/c1-20-14-9-13(4-5-15(14)26-17(20)21)28(23,24)19-11-18(22,12-6-7-25-10-12)16-3-2-8-27-16/h2-10,19,22H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYINBKOPNRSPGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)S(=O)(=O)NCC(C3=COC=C3)(C4=CC=CS4)O)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features several notable structural elements:

  • Furan Ring : A five-membered heterocyclic ring containing oxygen.
  • Thiophene Moiety : A five-membered ring containing sulfur.
  • Benzo[d]oxazole Framework : A fused ring system that contributes to its biological activity.

Molecular Formula : C15H13N3O4S
Molecular Weight : 303.35 g/mol
CAS Number : 2034335-20-9

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it is effective against various bacterial strains, potentially more so than traditional antibiotics such as streptomycin and tetracycline. The mechanisms of action include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial metabolism.
  • Membrane Disruption : It could disrupt bacterial cell membranes, leading to cell lysis.
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anticancer Activity

The compound has also shown promise in anticancer research. In vitro studies suggest that it may induce apoptosis in cancer cell lines through:

  • Cell Cycle Arrest : The compound can halt the progression of the cell cycle at specific checkpoints.
  • Reactive Oxygen Species (ROS) Generation : It may increase ROS levels, leading to oxidative stress and subsequent apoptosis.

Case Studies and Research Findings

  • Study on Antimicrobial Activity :
    • A study evaluated the antimicrobial efficacy of the compound against a panel of thirteen bacterial strains. Results indicated that it outperformed conventional antibiotics in certain cases, particularly against Gram-positive bacteria .
  • Anticancer Mechanism Investigation :
    • Another research focused on the anticancer properties of this compound, revealing its ability to inhibit proliferation in breast cancer cell lines. The study highlighted the role of apoptosis and ROS in mediating these effects .
  • Structure-Activity Relationship (SAR) :
    • Investigations into the SAR revealed that modifications to the furan and thiophene moieties significantly impacted biological activity, suggesting that these groups are critical for optimal interaction with biological targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural complexity necessitates comparisons with analogous sulfonamide-heterocycle hybrids. Below is a detailed analysis of its similarities and distinctions with related molecules:

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Bioactivity/Application Synthesis Insights Reference
Target Compound Benzo[d]oxazole core, sulfonamide, furan-3-yl, thiophen-2-yl, hydroxyethyl bridge Not explicitly reported Likely involves sulfonation/amidation
N-((4-((3-(4-hydroxyphenyl)propyl)amino)phenyl)sulfonyl)-N-(5-methylisoxazol-3-yl)-2-(2-(thiophen-2-ylmethylene)hydrazinyl)acetamide Sulfonamide, thiophen-2-ylmethylene hydrazine, isoxazole Anticancer/antimicrobial potential Hydrazine coupling reactions
3-(Dichloroacetyl)-5-(2-furanyl)-2,2-dimethyloxazolidine (Furilazole) Oxazolidine ring, dichloroacetyl group, furan Herbicide safener Oxazolidine functionalization
2-(2-Hydrazinyl-2-oxoethyl)-N-phenylfuran-3-carboxamide Furan-3-carboxamide, hydrazinyl group Intermediate for bioactive agents Hydrazine-mediated acylation

Key Findings

Structural Uniqueness: The target compound’s combination of furan-3-yl and thiophen-2-yl groups distinguishes it from analogs like Furilazole (furan-2-yl) or ’s thiophen-2-ylmethylene derivatives .

  • Sulfonation of benzo[d]oxazole at position 4.
  • Nucleophilic substitution to attach the hydroxyethyl-heterocyclic bridge .
    • In contrast, ’s compounds rely on hydrazine coupling, a common strategy for introducing nitrogen-based linkers .

Bioactivity Hypotheses :

  • Sulfonamides with heterocyclic appendages (e.g., thiophene, furan) are frequently associated with enzyme inhibition (e.g., carbonic anhydrase) or antimicrobial activity .
  • The benzo[d]oxazole core may enhance metabolic stability compared to oxazolidine (Furilazole) or isoxazole (), though this requires experimental validation .

Agrochemical vs. Pharmaceutical Potential: Unlike Furilazole (a herbicide safener) , the target compound lacks documented pesticidal activity. Its structural complexity aligns more with drug development, particularly given the rise of sulfonamides in oncology and infectious diseases .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing this compound, and how can reaction yields be optimized?

  • Methodology : Utilize palladium-catalyzed reductive cyclization reactions for constructing the heterocyclic core (e.g., benzo[d]oxazole) . Incorporate acylation and arylation steps for introducing the furan and thiophene moieties, as demonstrated in analogous thiazole derivatives . Optimize yields by controlling oxidation states of sulfur-containing groups (e.g., avoiding over-oxidation of thiophene to sulfones) .
  • Key Parameters : Reaction temperature (60–80°C), solvent polarity (DMF or THF), and stoichiometric ratios of intermediates .

Q. Which spectroscopic techniques are most effective for structural elucidation and purity assessment?

  • Methodology : Combine single-crystal X-ray diffraction for unambiguous confirmation of the sulfonamide and hydroxyl group orientations . Use 1H^{1}\text{H}/13C^{13}\text{C} NMR to verify substituent positions on the furan and thiophene rings, noting characteristic shifts for hydroxyethyl groups (~δ 4.5–5.0 ppm) . FT-IR can validate hydrogen bonding between the hydroxyl and sulfonamide groups (stretching at ~3200–3500 cm1^{-1}) .

Q. How can solubility challenges be addressed during in vitro bioactivity assays?

  • Methodology : Employ co-solvents like DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility. Pre-screen solubility using dynamic light scattering (DLS) to avoid aggregation in cell culture media .

Advanced Research Questions

Q. What computational strategies can predict interactions between this compound and biological targets (e.g., cancer-related enzymes)?

  • Methodology : Perform molecular docking studies with Autodock Vina or Schrödinger Suite, focusing on the sulfonamide group’s electrostatic interactions with catalytic residues (e.g., zinc ions in carbonic anhydrase IX) . Validate predictions using molecular dynamics simulations to assess binding stability over 100-ns trajectories .
  • Data Contradiction : Address discrepancies between in silico predictions and experimental IC50_{50} values by refining force field parameters or incorporating solvation effects .

Q. How can researchers resolve contradictions in reported anticancer activity data across different cell lines?

  • Methodology : Standardize assay conditions (e.g., pH, serum content) and validate cell line authenticity via STR profiling. Compare dose-response curves for compounds with structural analogs (e.g., thiazole derivatives in ) to identify substituent-dependent activity trends .
  • Experimental Design : Include positive controls (e.g., doxorubicin) and assess off-target effects using kinase profiling panels .

Q. What strategies mitigate oxidative degradation of the thiophene and furan rings during long-term stability studies?

  • Methodology : Store the compound under inert gas (N2_2) and add radical scavengers (e.g., BHT) to formulations. Monitor degradation pathways via LC-MS, identifying major byproducts such as sulfoxides or hydroxylated furans .

Q. How does the stereochemistry of the hydroxyethyl group influence biological activity?

  • Methodology : Synthesize enantiomers via chiral chromatography (e.g., using amylose-based columns) and compare their bioactivity. Use circular dichroism (CD) to confirm absolute configurations .

Methodological Considerations Table

Research Aspect Recommended Techniques Key References
Synthesis Pd-catalyzed cyclization, acylation
Structural Analysis X-ray crystallography, 1H^{1}\text{H} NMR
Bioactivity Screening Molecular docking, standardized cell assays
Stability Studies LC-MS, radical scavenger testing

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